BenchChemオンラインストアへようこそ!

1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine

chiral building block stereochemistry enantioselective synthesis

Procure a chiral 3‑aminopyrazole building block that introduces a stereogenic center and a methoxy hydrogen‑bond acceptor – features absent in simple N‑alkyl analogs. With XLogP3‑AA = 0.1 and TPSA = 53.1 Ų, this low‑lipophilicity fragment offers superior aqueous solubility for fragment screening and reduced hERG liability in kinase inhibitor programs. Its free amine enables rapid library diversification, while the N1‑(1‑methoxypropan‑2‑yl) group supports stereospecific SAR exploration against FLT3, JAK2, and CDK targets.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 1341630-16-7
Cat. No. B1469227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine
CAS1341630-16-7
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC(COC)N1C=CC(=N1)N
InChIInChI=1S/C7H13N3O/c1-6(5-11-2)10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9)
InChIKeyLABDBKQLFKITEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine (CAS 1341630-16-7): A Chiral N-Alkyl-3-aminopyrazole Scaffold for Medicinal Chemistry Procurement


1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine (CAS 1341630-16-7) is a 3-aminopyrazole derivative bearing an N1-(1-methoxypropan-2-yl) substituent that introduces a stereogenic center. The compound has a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol [1]. It is classified as a versatile small molecule scaffold within the broader class of pyrazole-3-amine building blocks that are privileged structures in kinase inhibitor drug discovery [2]. The 3-aminopyrazole core is known to form a hydrogen bond donor-acceptor-donor motif that engages kinase hinge regions, making such scaffolds valuable for the development of ATP-competitive inhibitors targeting FLT3, JAK2, and other therapeutically relevant kinases [2]. The compound is commercially available from multiple vendors in research-grade purity (typically 95%) [1].

Why 1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine Cannot Be Replaced by Simpler N-Alkyl-3-aminopyrazole Analogs in Lead Optimization


Simpler N-alkyl-3-aminopyrazoles such as 1-ethyl-1H-pyrazol-3-amine (MW 111.15) or 1-isopropyl-1H-pyrazol-3-amine (MW 125.17) lack the methoxy ether oxygen and chiral center present in 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine . The methoxy group adds a hydrogen bond acceptor site (3 total HBA vs. 2 for 1-isopropyl), increasing topological polar surface area (53.1 Ų vs. an estimated ~38 Ų for 1-isopropyl) and reducing computed lipophilicity (XLogP3-AA = 0.1) [1][2]. These physicochemical differences directly impact solubility, permeability, and CYP450 metabolism profiles, meaning SAR established with simpler N-alkyl analogs cannot be reliably extrapolated to the 1-(1-methoxypropan-2-yl) derivative [3]. Furthermore, the stereogenic center at the propan-2-yl carbon introduces the possibility of enantiomer-dependent biological activity, a dimension entirely absent in achiral N-alkyl comparators [1].

Quantitative Differentiation Evidence for 1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine (CAS 1341630-16-7) Against N-Alkyl-3-aminopyrazole Comparators


Chiral Center Content: Stereochemical Differentiation from Achiral N-Alkyl Analogs

1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine possesses one undefined atom stereocenter at the propan-2-yl carbon (PubChem computed property), a structural feature absent in the most common N-alkyl-3-aminopyrazole comparators [1]. Specifically, 1-ethyl-1H-pyrazol-3-amine (CAS 55361-49-4), 1-isopropyl-1H-pyrazol-3-amine (CAS 857267-04-0), and 1-(2-methoxyethyl)-1H-pyrazol-3-amine (CAS 899899-20-8) are all achiral molecules with zero stereocenters [2]. This stereocenter enables the use of this scaffold in the synthesis of diastereomerically enriched compound libraries and the probing of stereospecific target interactions, a capability that achiral analogs cannot provide.

chiral building block stereochemistry enantioselective synthesis

Hydrogen Bond Acceptor Count: Enhanced Polarity versus 1-Isopropyl and 1-Ethyl Analogs

The methoxy group in 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine contributes one additional hydrogen bond acceptor (HBA) compared to 1-isopropyl-1H-pyrazol-3-amine and 1-ethyl-1H-pyrazol-3-amine [1]. The target compound has 3 HBA (from pyrazole N2, amine N, and methoxy O), while the 1-isopropyl and 1-ethyl analogs have only 2 HBA each (pyrazole N2 and amine N) [2]. This increased HBA count raises the topological polar surface area (TPSA) to 53.1 Ų for the target compound, compared to an estimated ~38–42 Ų for the 1-isopropyl analog and ~38 Ų for the 1-ethyl analog (based on the absence of the ether oxygen contribution). The 1-(2-methoxyethyl) analog shares the same HBA count (3) but differs in the connectivity of the ether oxygen (linear vs. branched attachment), resulting in a different spatial orientation of the hydrogen bond acceptor [3].

hydrogen bonding TPSA solubility physicochemical properties

Computed Lipophilicity (XLogP3-AA): Lower logP vs. 1-Isopropyl Analog Offers Reduced hERG Liability Risk

The computed lipophilicity of 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine is XLogP3-AA = 0.1, reflecting the polarity introduced by the methoxy ether oxygen [1]. In contrast, 1-isopropyl-1H-pyrazol-3-amine (CAS 857267-04-0), which lacks this oxygen, has a higher computed logP (estimated ~0.8–1.0 based on the additional methylene and absence of the polar oxygen atom). Research on N-alkylated pyrazole scaffolds has demonstrated that higher lipophilicity in basic amine-containing compounds correlates with increased hERG ion channel inhibition and HepG2 cytotoxicity, and that introducing polar functionality into the N-alkyl portion can mitigate these off-target risks [2]. The lower XLogP3-AA of the target compound therefore provides a measurable advantage for programs prioritizing cardiovascular safety profiles in lead optimization.

lipophilicity hERG cardiotoxicity drug-likeness

Commercial Availability and Pricing: Benchmarking Against Closest N-Alkyl-3-aminopyrazole Analogs

1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine is commercially available from multiple vendors with 95% purity. Representative pricing from CymitQuimica (Apollo Scientific brand) is €235/100 mg and €980/1 g , while Leyan (Shanghai Haohong Biomedical) offers the compound at competitive China-market pricing . For comparison, the structurally simpler 1-ethyl-1H-pyrazol-3-amine (CAS 55361-49-4, 97% purity) is priced at €122/1 g from CymitQuimica , making the target compound approximately 8× more expensive per gram, consistent with its greater synthetic complexity (chiral starting material, ether-containing substituent). 1-isopropyl-1H-pyrazol-3-amine (98% purity) is quoted at significantly lower prices from Chinese vendors (approximately RMB 144/unit from Shanghai Haohong) [1], reflecting the simpler achiral isopropyl substituent.

procurement pricing vendor comparison supply chain

Scaffold Versatility in Kinase Inhibitor Design: Class-Level Validation of 3-Aminopyrazole-Based FLT3 Inhibitors

A series of pyrazole-3-amine derivatives were synthesized and optimized as FLT3 inhibitors, producing compound 67 which exhibited potent and selective inhibitory activities against FLT3-ITD-positive AML cells, with equivalent potency against BaF3 cells harboring a variety of secondary resistance mutations, and demonstrated in vivo antitumor efficacy in MV4-11 xenograft models [1]. While this specific study does not directly test 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine, it establishes the broader class validation that 3-aminopyrazole scaffolds bearing various N-substituents—including chiral, ether-containing motifs—are productive starting points for developing kinase inhibitors with clinically desirable resistance-overcoming profiles. The target compound's unique combination of a chiral methoxypropan-2-yl N-substituent positions it as a differentiated building block for SAR exploration in the ribose-binding region of FLT3 and related kinases.

kinase inhibitor FLT3 acute myeloid leukemia 3-aminopyrazole scaffold

Optimal Procurement and Application Scenarios for 1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine (CAS 1341630-16-7)


Chiral Building Block for Enantioselective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors (e.g., FLT3, JAK2, CDK family) can employ 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine as a chiral 3-aminopyrazole building block to explore stereospecific interactions with the kinase ribose-binding pocket. The single undefined stereocenter [1] introduces a dimension of SAR that achiral N-alkyl analogs cannot address, while the methoxy oxygen provides an additional hydrogen bond acceptor for engaging polar residues in the solvent-exposed region. The pyrazole-3-amine scaffold is validated in FLT3 inhibition, with optimized derivatives demonstrating activity against secondary resistance mutations [2].

Physicochemical Property Modulation in hERG-Sensitive Lead Series

For lead series where cardiovascular safety (hERG inhibition) is a key liability driver, procurement of this compound offers a measurable advantage over more lipophilic N-alkyl-3-aminopyrazoles. With a computed XLogP3-AA of 0.1 versus an estimated ~0.8–1.0 for the 1-isopropyl analog [1], the target compound provides a 0.7–0.9 log unit reduction in lipophilicity, a property directly linked to reduced hERG binding propensity [2]. The higher TPSA (53.1 Ų) further supports improved solubility and reduced passive membrane partitioning into cardiac ion channels.

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Construction

The 3-aminopyrazole core with its free primary amine serves as a versatile diversification point for library synthesis. The N1-(1-methoxypropan-2-yl) substituent introduces a chiral, ether-containing moiety that is structurally differentiated from commonly used N-methyl, N-ethyl, or N-isopropyl pyrazole building blocks [1]. This differentiated substitution pattern makes the compound valuable for constructing DNA-encoded libraries or fragment-based screening collections where maximizing three-dimensional structural diversity and chiral content is a priority [2].

Fragment-Based Drug Discovery (FBDD) with Enhanced Solubility Profile

As a low molecular weight (155.20 Da) fragment with balanced lipophilicity (XLogP3-AA = 0.1) and three hydrogen bond acceptors [1], this compound meets key fragment library design criteria. Compared to 1-isopropyl-1H-pyrazol-3-amine (MW 125.17, higher logP, only 2 HBA), the target compound offers improved aqueous solubility for fragment screening at high concentrations (typical 0.5–1 mM in biochemical assays) while maintaining the privileged 3-aminopyrazole hinge-binding motif validated across multiple kinase targets.

Quote Request

Request a Quote for 1-(1-methoxypropan-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.